(S)-2-Amino-6,6,6-trifluorohexanoic acid
Description
Properties
IUPAC Name |
(2S)-2-amino-6,6,6-trifluorohexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c7-6(8,9)3-1-2-4(10)5(11)12/h4H,1-3,10H2,(H,11,12)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEWGWBXZIDRJY-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426338 | |
| Record name | Norleucine,6,6,6-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120200-05-7 | |
| Record name | 6,6,6-Trifluoro-L-norleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120200-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norleucine,6,6,6-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for S 2 Amino 6,6,6 Trifluorohexanoic Acid and Its Derivatives
Asymmetric Synthesis Approaches
The stereocontrolled synthesis of (S)-2-Amino-6,6,6-trifluorohexanoic acid is crucial for its application in biologically active molecules. Researchers have predominantly focused on asymmetric methods to achieve high enantiopurity.
Chiral Auxiliaries and Schiff Base Chemistry
A leading and highly successful strategy for the asymmetric synthesis of a wide array of amino acids, including (S)-2-Amino-6,6,6-trifluorohexanoic acid, involves the use of chiral auxiliaries in conjunction with Schiff base chemistry. This approach offers excellent stereocontrol and has proven to be scalable.
A prominent method for the asymmetric synthesis of α-amino acids utilizes the alkylation of chiral Ni(II) complexes of glycine (B1666218) Schiff bases. acs.orgmdpi.com These complexes serve as chiral nucleophilic glycine equivalents, enabling the stereoselective introduction of various side chains. acs.org
For the synthesis of (S)-2-Amino-6,6,6-trifluorohexanoic acid, a chiral Ni(II) complex of a glycine Schiff base is alkylated with 1,1,1-trifluoro-4-iodobutane (B1333361) (CF₃(CH₂)₃I). mdpi.comresearchgate.net The chiral ligand, often derived from (S)-proline, directs the alkylation to occur preferentially on one face of the complex, leading to a high diastereomeric excess of the desired (S)-enantiomer. mdpi.comnih.gov The Schiff base is typically formed from glycine and a chiral ketone, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone or its derivatives. nih.govresearchgate.net
The reaction conditions for this stereoselective alkylation have been optimized to achieve high yields and diastereoselectivity. mdpi.com Homogeneous conditions, using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and a base such as potassium hydroxide (B78521) (KOH), have been found to be effective. mdpi.comresearchgate.net The use of a trichloro-substituted chiral ligand has been shown to provide excellent stereocontrol, with the undesired diastereomer being observed in minimal amounts (1-2%). nih.gov
A key advantage of this methodology is the subsequent disassembly of the alkylated Ni(II) complex, which allows for the recovery and reuse of the chiral auxiliary, making the process more cost-effective. mdpi.comresearchgate.net The free amino acid is then typically protected, for example, with a fluorenylmethoxycarbonyl (Fmoc) group, for further applications in peptide synthesis. mdpi.com
Table 1: Optimized Conditions for Stereoselective Alkylation
| Parameter | Condition |
| Electrophile | 1.05 equivalents of 1,1,1-Trifluoro-4-iodobutane |
| Base | 1.05 equivalents of 10% KOH in Methanol |
| Solvent | Dry, deoxygenated Dimethylformamide (DMF) |
| Temperature | 0–5°C |
| Atmosphere | Argon |
| Reaction Time | 2 hours |
This interactive table summarizes the optimized reaction conditions for the stereoselective alkylation of the Ni(II)-glycine Schiff base complex.
The methodology employing Ni(II) complexes of glycine Schiff bases has proven to be not only highly stereoselective but also amenable to large-scale synthesis. mdpi.comresearchgate.net The preparation of Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid has been successfully performed on scales exceeding 100 grams. mdpi.comresearchgate.netnih.gov
Several factors contribute to the scalability and efficiency of this process. The chiral auxiliary can be recovered in high yields (>90%) and reused, which is a significant economic advantage for large-scale production. mdpi.comresearchgate.net Optimization of the reaction conditions, such as using stoichiometric amounts of the alkylating agent and base, and minimizing solvent volumes, has been crucial for both chemical and economic efficiency. researchgate.net
These results demonstrate that the Ni(II) complex methodology is a robust and reliable approach for the large-scale, commercially viable production of enantiomerically pure (S)-2-Amino-6,6,6-trifluorohexanoic acid and its derivatives, making these valuable building blocks readily available for pharmaceutical and protein engineering applications. mdpi.comresearchgate.net
Stereoselective Fluorination Strategies for α-Amino Acids
While the direct synthesis of (S)-2-Amino-6,6,6-trifluorohexanoic acid via stereoselective fluorination has not been extensively reported, general strategies for the introduction of fluorine into α-amino acid precursors are relevant. These methods can be broadly categorized into electrophilic and nucleophilic fluorination.
Electrophilic fluorination often employs reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® in the presence of a chiral catalyst or auxiliary to induce asymmetry. These methods typically involve the fluorination of an enolate or enol ether derivative of an amino acid precursor.
Nucleophilic fluorination strategies generally involve the displacement of a leaving group, such as a hydroxyl or sulfonate group, with a fluoride (B91410) source like diethylaminosulfur trifluoride (DAST) or its analogs. The stereochemistry of the starting material dictates the stereochemical outcome of the fluorination. For instance, the synthesis of 3-fluoroalanine has been achieved through various stereoselective methods. mdpi.com
Although not directly applied to the target molecule, these strategies represent potential avenues for the synthesis of (S)-2-Amino-6,6,6-trifluorohexanoic acid, possibly by fluorinating a suitable non-fluorinated precursor.
Homologation Reactions of Chiral Glycine and Alanine (B10760859) Equivalents
Homologation reactions provide a powerful tool for the synthesis of α-amino acids by extending the carbon chain of a simpler chiral amino acid equivalent. Chiral nucleophilic glycine and alanine equivalents are commonly used starting materials for this purpose. researchgate.net
The Ni(II) complexes of glycine Schiff bases, as discussed in section 2.1.1.1, are prime examples of chiral glycine equivalents used in homologation reactions via alkylation. acs.org The alkylation with a four-carbon chain containing a terminal trifluoromethyl group, such as 1,1,1-trifluoro-4-iodobutane, represents a direct homologation of glycine to afford the carbon skeleton of 6,6,6-trifluoro-norleucine. mdpi.comresearchgate.net
Other chiral glycine equivalents, such as those derived from chiral oxazolidinones or sultams, can also be employed in homologation reactions. These methods typically involve the generation of a chiral enolate followed by reaction with an appropriate electrophile to introduce the desired side chain. While specific examples for the synthesis of (S)-2-Amino-6,6,6-trifluorohexanoic acid using these alternative homologation strategies are not prominent in the literature, the general principles are well-established and could potentially be adapted.
Biocatalytic and Chemoenzymatic Synthesis
The application of biocatalysis and chemoenzymatic strategies for the synthesis of non-natural amino acids is a rapidly growing field, offering advantages such as high stereoselectivity, mild reaction conditions, and reduced environmental impact. nih.gov
While specific biocatalytic or chemoenzymatic routes for the direct synthesis of (S)-2-Amino-6,6,6-trifluorohexanoic acid are not yet well-documented, general enzymatic methods for the production of chiral amines and amino acids are being actively explored. nih.gov Enzymes such as transaminases, amino acid dehydrogenases, and hydrolases have been successfully employed in the synthesis of various chiral amino acids. nih.gov
A recent study developed a three-step chemoenzymatic cascade for the asymmetric synthesis of chiral fluorinated aromatic l-α-amino acids, demonstrating the potential of combining chemical and enzymatic steps. acs.org This approach utilized an aldolase (B8822740) for a carbon-carbon bond-forming reaction, followed by chemical decarboxylation and enzymatic reductive amination. acs.org Such multi-step chemoenzymatic pathways could potentially be adapted for the synthesis of aliphatic fluorinated amino acids like (S)-2-Amino-6,6,6-trifluorohexanoic acid.
Furthermore, engineered enzymes, such as variants of cytochrome c, have been developed for the asymmetric synthesis of α-trifluoromethyl amines through N-H carbene insertion reactions. These advancements in biocatalysis open up new possibilities for the sustainable and efficient production of complex fluorinated amino acids.
Enzymatic Hydrolysis and Kinetic Resolution for Enantiomer Enrichment
Enzymatic kinetic resolution is a widely used strategy for the separation of racemates to obtain enantiomerically pure compounds. This method relies on the stereoselective action of enzymes, which preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. Hydrolases, such as lipases, proteases, and amidases, are commonly employed for the kinetic resolution of racemic amino acid derivatives.
While a direct enzymatic resolution protocol for 2-amino-6,6,6-trifluorohexanoic acid is not extensively documented in the reviewed literature, the principle has been successfully applied to structurally related fluorinated amino acids. For instance, a highly effective kinetic resolution of fluorinated α,α-disubstituted-α-amino acid amides has been achieved using the amidase from Mycobacterium neoaurum. This enzyme demonstrates remarkable discriminatory power, even between sterically similar substituents like a methyl and a trifluoromethyl group.
In a typical resolution process, the racemic N-acylamino acid or amino acid amide is subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes the amide or acyl group of the L-enantiomer to the corresponding carboxylic acid, while the D-enantiomer remains largely unreacted. The resulting mixture of the L-amino acid and the unreacted D-N-acylamino acid (or amide) can then be separated based on their different chemical properties. Subsequent chemical hydrolysis of the remaining D-enantiomer derivative yields the enantiomerically pure D-amino acid. This approach allows for the preparation of both enantiomers with high enantiomeric excess (ee >99%). ru.nl
The successful application of this method to other fluorinated amino acids suggests its potential applicability to the resolution of racemic 2-amino-6,6,6-trifluorohexanoic acid or its derivatives, such as its N-acyl derivative or amide. The choice of enzyme and reaction conditions would be crucial for achieving high enantioselectivity and yield.
| Substrate | (R)-Amino Acid ee (%) | (S)-Amide ee (%) |
|---|---|---|
| α-Methyl-α-trifluoromethyl-glycine amide | >99 | >99 |
Data derived from chemo-enzymatic synthesis studies of chiral fluorine-containing building blocks. ru.nl
Application of Transaminases, Dehydrogenases, and Other Enzymes in Fluorinated Amino Acid Synthesis
The direct asymmetric synthesis of chiral amino acids from prochiral precursors using enzymes is a highly attractive alternative to kinetic resolution, as it can theoretically achieve a 100% yield of the desired enantiomer. Transaminases (TAs), also known as aminotransferases, and amino acid dehydrogenases (AADHs) are key enzymes in this field. nih.govmdpi.com
Transaminases catalyze the transfer of an amino group from an amino donor (such as L-alanine or isopropylamine) to a keto acid acceptor. rsc.orgfrontiersin.org This reaction, which requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, can be used for the asymmetric synthesis of a wide range of chiral amines and amino acids, including those with fluorine substituents. nih.govuni-greifswald.de For example, ω-transaminases have been utilized for the reductive amination of 3-fluoropyruvate to produce (R)-3-fluoroalanine with excellent conversion and enantiopurity through a kinetic resolution of the amino donor. mdpi.com The broad substrate specificity of many transaminases suggests that a suitable keto acid precursor, 2-oxo-6,6,6-trifluorohexanoic acid, could potentially be converted to (S)-2-Amino-6,6,6-trifluorohexanoic acid using an (S)-selective transaminase.
Amino acid dehydrogenases (AADHs) offer another powerful route for the synthesis of chiral amino acids. These enzymes catalyze the reversible reductive amination of α-keto acids using ammonia (B1221849) as the amino source and a nicotinamide (B372718) cofactor (NADH or NADPH). mdpi.com The equilibrium of this reaction strongly favors the formation of the amino acid. mdpi.com While the natural substrate specificity of AADHs can be limited, protein engineering has been successfully employed to expand their substrate scope, enabling the synthesis of a variety of non-canonical amino acids. mdpi.com This approach could be explored to develop an AADH variant capable of efficiently catalyzing the synthesis of (S)-2-Amino-6,6,6-trifluorohexanoic acid.
Other enzymes, such as aldolases, have also been employed in the synthesis of fluorinated amino acids, particularly for the creation of β-hydroxy-α-amino acids. nih.govnih.gov
| Enzyme Class | Example Reaction | Key Features |
|---|---|---|
| Transaminase (TA) | Reductive amination of a prochiral keto acid | High enantioselectivity, broad substrate scope, PLP-dependent. nih.gov |
| Amino Acid Dehydrogenase (AADH) | Reductive amination of a prochiral keto acid with ammonia | High atom economy, favorable reaction equilibrium, cofactor-dependent. mdpi.com |
Development of Multi-Enzyme Systems and Chemoenzymatic Cascades
To overcome challenges such as unfavorable reaction equilibria, cofactor regeneration, and by-product inhibition, multi-enzyme systems and chemoenzymatic cascades have been developed. These approaches combine the advantages of multiple enzymes, or a combination of enzymatic and chemical steps, in a one-pot reaction, leading to improved efficiency and sustainability. mdpi.com
Multi-enzyme cascades can also be designed to pull an unfavorable equilibrium towards the product side. For instance, in a transaminase-catalyzed reaction, the removal of the keto acid by-product can drive the reaction to completion. This can be achieved by using a second enzyme that converts the by-product into another molecule.
An example of a multi-enzymatic system for the synthesis of a fluorinated compound is the production of fluoro-L-mandelic acid from fluoro-L-phenylalanine. This was achieved using a cascade involving an aromatic amino acid transaminase and a hydroxymandelate synthase, resulting in good yield and high enantiomeric excess. nih.gov Chemoenzymatic cascades combine enzymatic reactions with chemical transformations. For example, an enzymatic resolution can be followed by a chemical modification of the product in the same pot. This approach can streamline the synthetic process and reduce the need for intermediate purification steps. The development of such integrated systems is a promising direction for the efficient synthesis of complex molecules like (S)-2-Amino-6,6,6-trifluorohexanoic acid.
| Enzyme/Component | Function | Potential Benefit |
|---|---|---|
| (S)-selective Transaminase or engineered AADH | Catalyzes the asymmetric amination of 2-oxo-6,6,6-trifluorohexanoic acid | Direct synthesis of the desired (S)-enantiomer |
| Cofactor Regeneration Enzyme (e.g., Formate Dehydrogenase) | Regenerates NADH/NADPH | Reduces cost and allows for catalytic use of the cofactor |
| By-product Removal Enzyme | Converts the keto acid by-product of the transamination | Shifts the reaction equilibrium towards product formation |
Conformational Analysis and Structural Studies of S 2 Amino 6,6,6 Trifluorohexanoic Acid and Its Bioisosteres
Spectroscopic Characterization of Conformation
Spectroscopic techniques are powerful tools for probing the three-dimensional structure of molecules in solution. For (S)-2-Amino-6,6,6-trifluorohexanoic acid, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly insightful.
NMR spectroscopy provides detailed information about molecular conformation by analyzing chemical shifts, nuclear Overhauser effects (NOEs), and scalar (J) coupling constants.
¹H and ¹³C NMR: The conformation of the flexible hexanoic acid chain is largely defined by the dihedral angles between adjacent methylene (B1212753) groups. Vicinal proton-proton coupling constants (³JHH) are directly related to the corresponding H-C-C-H dihedral angle (θ) through the Karplus equation. By measuring these coupling constants from a high-resolution ¹H NMR spectrum, the populations of anti (θ ≈ 180°) and gauche (θ ≈ ±60°) conformers can be estimated. nih.gov For instance, a larger ³JHH value (typically 10-14 Hz) indicates a preference for the anti conformation, while a smaller value (2-5 Hz) suggests a gauche arrangement.
¹⁹F NMR: The trifluoromethyl group serves as a highly sensitive probe for its local environment. ed.ac.ukmdpi.com The ¹⁹F chemical shift is exquisitely responsive to changes in solvent, electronic environment, and molecular conformation. researchgate.netnih.gov In principle, distinct rotamers of the side chain that are stable on the NMR timescale would give rise to separate ¹⁹F NMR signals. More commonly, rapid conformational averaging results in a single, population-weighted average signal. The position of this signal can still provide valuable information about the dominant conformational state. researchgate.net
Below is a table illustrating the expected ³JHH values for different protons along the aliphatic chain in idealized anti and gauche conformations.
| Coupling Constant | Involved Protons | Expected Value for Anti Conformer (Hz) | Expected Value for Gauche Conformer (Hz) |
|---|---|---|---|
| ³JHα,Hβ | Hα - Hβ | ~12 | ~3 |
| ³JHβ,Hγ | Hβ - Hγ | ~12 | ~3 |
| ³JHγ,Hδ | Hγ - Hδ | ~12 | ~3 |
| ³JHδ,Hε | Hδ - Hε | ~12 | ~3 |
The CF₃ group exerts a profound influence on molecular conformation due to its unique properties. nih.gov
Acyclic Conformation: In an acyclic chain like that of (S)-2-Amino-6,6,6-trifluorohexanoic acid, the CF₃ group introduces significant steric bulk. This bulkiness leads to steric repulsion (gauche interactions), which generally destabilizes gauche conformations relative to anti conformations, favoring a more extended, zig-zag arrangement of the carbon backbone. chemistrysteps.com However, this steric effect is counteracted by a powerful electronic phenomenon known as the gauche effect. wikipedia.orgchemeurope.com The gauche effect is the observed preference for a gauche arrangement between adjacent electronegative substituents. This stabilization is often attributed to hyperconjugation—an orbital interaction between the C-H σ bonding orbital and an adjacent C-F σ* antibonding orbital, which is maximized in the gauche geometry. wikipedia.orgnih.gov The final conformational preference along the C4-C5 bond is therefore a delicate balance between destabilizing steric repulsion and potentially stabilizing hyperconjugative effects.
Cyclic Conformation: While the target molecule is acyclic, the behavior of the CF₃ group in cyclic systems provides a valuable reference. In a substituted cyclohexane (B81311) ring, for example, a bulky substituent typically prefers the equatorial position to avoid unfavorable 1,3-diaxial steric interactions. Studies on trifluoromethyl-substituted cyclohexanes have shown that the CF₃ group strongly favors the equatorial position, confirming its large steric requirement. nih.gov This established preference highlights the importance of steric hindrance as a key determinant of conformation for the CF₃ group.
Computational Chemistry and Molecular Modeling
Computational methods complement experimental data by providing detailed energy landscapes and simulating the dynamic behavior of molecules.
Quantum chemical calculations are used to map the potential energy surface (PES) of a molecule as a function of its geometry. By systematically rotating the dihedral angles along the backbone of (S)-2-Amino-6,6,6-trifluorohexanoic acid, one can compute the relative energies of all possible conformations. Methods like Density Functional Theory (DFT) are commonly employed for this purpose. nih.gov
A computational scan would identify several low-energy conformers corresponding to various combinations of gauche and anti arrangements. The global energy minimum would represent the most stable conformation in the gas phase. These calculations can quantify the energetic cost of steric clashes and the stabilization from electronic effects and intramolecular hydrogen bonds.
The following table presents a hypothetical conformational energy landscape for the C3-C4-C5-C6 fragment, showing the relative stability of different rotamers.
| Conformer (C3-C4 / C4-C5 Dihedrals) | Description | Hypothetical Relative Energy (kcal/mol) |
|---|---|---|
| anti / anti | Fully extended chain | 0.00 (Reference) |
| anti / gauche | Gauche kink near CF₃ group | +0.5 |
| gauche / anti | Gauche kink away from CF₃ group | +0.9 |
| gauche / gauche | Two successive gauche kinks | +3.0 |
While quantum calculations describe static energy minima, Molecular Dynamics (MD) simulations model the molecule's behavior over time, typically in a simulated solvent environment. fu-berlin.de Using a force field like AMBER, which has been parameterized for fluorinated amino acids, an MD simulation can track the atomic motions of (S)-2-Amino-6,6,6-trifluorohexanoic acid in water. biorxiv.orgnih.gov
The resulting trajectory reveals the dynamic equilibrium between different conformers, the lifetimes of these states, and the pathways for interconversion. This provides a picture of the molecule's flexibility and the relative populations of conformers in solution, which can be directly compared with ensemble-averaged data from NMR experiments. nih.gov
The conformational preferences elucidated by spectroscopy and computation are governed by a complex interplay of intramolecular forces.
Hydrogen Bonding: The amino and carboxylic acid groups can act as hydrogen bond donors and acceptors, potentially forming an intramolecular hydrogen bond (e.g., N-H···O=C). Such interactions would favor more compact or folded conformations over a fully extended chain. The fluorine atoms of the CF₃ group, being weak hydrogen bond acceptors, could also potentially interact with the N-H protons, further influencing the conformational equilibrium.
Dipole-Dipole Interactions: The C-F bonds are highly polarized, creating a strong local dipole moment at the CF₃ terminus of the side chain. mdpi.com This dipole can engage in stabilizing or destabilizing electrostatic interactions with the dipoles of the backbone amide and carboxyl groups. These interactions are distance- and orientation-dependent and therefore play a significant role in determining the rotational energy barriers along the aliphatic chain.
Anomeric Effects (Hyperconjugation): As mentioned in the context of the gauche effect, stereoelectronic interactions are critical. The stabilization of the gauche conformer via hyperconjugation (σC-H → σ*C-F) is a key factor that opposes the steric preference for the anti conformer. wikipedia.orgnih.gov The balance of these competing forces ultimately dictates the conformational population, making ω-trifluoroalkyl amino acids fascinating subjects for structural studies.
Integration of S 2 Amino 6,6,6 Trifluorohexanoic Acid into Peptides and Proteins
Strategies for Non-Canonical Amino Acid Incorporation
The site-specific or global incorporation of (S)-2-amino-6,6,6-trifluorohexanoic acid into polypeptide chains is achieved through several key methodologies. These techniques provide researchers with the flexibility to introduce this fluorinated amino acid at single or multiple positions, or even to replace an entire canonical amino acid throughout a protein sequence.
Solid-Phase Peptide Synthesis (SPPS) stands as a cornerstone for the chemical synthesis of peptides and small proteins, offering a robust and efficient method for the stepwise addition of amino acids. researchgate.net For the incorporation of (S)-2-amino-6,6,6-trifluorohexanoic acid, it is typically used as an Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protected building block. nih.gov The availability of Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid on a large scale facilitates its use in standard automated or manual SPPS protocols. nih.gov
The general cycle of Fmoc-based SPPS involves:
Deprotection: The Fmoc group of the resin-bound N-terminal amino acid is removed, typically using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net
Activation and Coupling: The incoming Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the newly exposed N-terminal amine of the growing peptide chain. melnikovlab.com
Washing: Excess reagents and byproducts are washed away to ensure high purity of the final peptide.
This cycle is repeated until the desired peptide sequence is assembled. The mild conditions of Fmoc chemistry are compatible with the trifluoroalkyl group, making SPPS a highly effective method for producing peptides containing (S)-2-amino-6,6,6-trifluorohexanoic acid. nih.govnih.gov
| Component | Function | Common Examples |
|---|---|---|
| Solid Support (Resin) | Anchors the growing peptide chain. | Wang resin, Rink amide resin |
| Protecting Group | Prevents unwanted side reactions at the Nα-amino group. | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Deprotection Reagent | Removes the Nα-Fmoc group. | 20% Piperidine in DMF |
| Coupling Reagents | Activate the carboxylic acid for amide bond formation. | HBTU, HATU, DIC/Oxyma |
| Cleavage Cocktail | Releases the final peptide from the resin and removes side-chain protecting groups. | Trifluoroacetic acid (TFA) with scavengers (e.g., TIS, water) |
The in vivo incorporation of non-canonical amino acids represents a powerful approach for producing large proteins with novel properties. This is primarily achieved through two main strategies: genetic code expansion and the use of auxotrophic strains.
Genetic Code Expansion (GCE): This sophisticated technique allows for the site-specific incorporation of a non-canonical amino acid in response to a reassigned codon, typically a stop codon like UAG (amber). nih.gov This requires the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair into the host organism. nih.govnih.gov The engineered aaRS is evolved to specifically recognize and charge the non-canonical amino acid, in this case (S)-2-amino-6,6,6-trifluorohexanoic acid, onto the orthogonal tRNA. nih.gov This charged tRNA then delivers the amino acid to the ribosome for incorporation at the designated amber codon site in the mRNA sequence. The versatility of the pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair from Methanosarcina species has made it a popular platform for evolving new specificities for a wide array of non-canonical amino acids. nih.govacs.org
Auxotrophic Strains: An alternative method for the global or residue-specific incorporation of (S)-2-amino-6,6,6-trifluorohexanoic acid is the use of auxotrophic host strains, often Escherichia coli. nih.gov These strains are engineered to be deficient in the biosynthesis of a particular canonical amino acid, for example, norleucine's close structural relative, methionine. nih.govfrontiersin.org When these cells are grown in a minimal medium lacking methionine but supplemented with (S)-2-amino-6,6,6-trifluorohexanoic acid, the cellular machinery may incorporate the analog in place of methionine during protein synthesis. The success of this method depends on the ability of the endogenous methionyl-tRNA synthetase to recognize and activate the fluorinated analog.
Cell-free protein synthesis (CFPS) systems have emerged as a powerful platform for the production of proteins containing non-canonical amino acids. researchgate.net These systems utilize cell extracts containing all the necessary transcriptional and translational machinery, offering an open environment that bypasses the constraints of a living cell. This allows for the efficient incorporation of (S)-2-amino-6,6,6-trifluorohexanoic acid by supplementing the reaction mixture with the desired amino acid and a corresponding orthogonal tRNA/synthetase pair for site-specific incorporation. nih.gov
A significant advantage of CFPS is the ability to use crude extracts from genomically recoded organisms, such as E. coli strains lacking release factor 1 (RF1). researchgate.net The absence of RF1, which normally recognizes the UAG stop codon, dramatically increases the efficiency of non-canonical amino acid incorporation at amber codon sites by eliminating competition from translation termination. researchgate.net This enables not only high yields of proteins with a single non-canonical amino acid but also the incorporation of multiple instances of the same or different non-canonical amino acids within a single polypeptide chain. researchgate.net
The choice between site-specific and global incorporation of (S)-2-amino-6,6,6-trifluorohexanoic acid depends on the research goals.
Site-Specific Replacement: This approach, often achieved through genetic code expansion or site-directed mutagenesis in conjunction with CFPS, allows for the introduction of the fluorinated amino acid at a single, predetermined position in the protein sequence. nih.gov This is particularly useful for probing structure-function relationships, introducing unique chemical handles for bioconjugation, or modulating the activity of an enzyme's active site.
Impact on Peptide and Protein Structure and Stability
The introduction of the trifluoromethyl group in (S)-2-amino-6,6,6-trifluorohexanoic acid can exert significant influence on the local and global structure and stability of peptides and proteins. This is due to the unique properties of the C-F bond, including its high polarity, and the steric bulk and hydrophobicity of the CF3 group.
The propensity of an amino acid to favor a particular secondary structure, such as an α-helix or a β-sheet, is a key determinant of protein folding. The incorporation of fluorinated amino acids can alter these propensities. While the helix propensity for (S)-2-amino-6,6,6-trifluorohexanoic acid has not been specifically reported, studies on other highly fluorinated amino acids suggest a general trend.
Research indicates that highly fluorinated amino acids often exhibit a lower α-helix propensity compared to their hydrocarbon counterparts. acs.org This has been attributed to factors such as the partial burial of the hydrophobic fluorocarbon side chains in the unfolded state and potential shielding of backbone hydrogen bonds within the folded helix. acs.org Conversely, some fluorinated amino acids have been shown to stabilize β-sheet structures. acs.org The conformational effects of introducing fluoro-amino acids suggest they may be more suitable for stabilizing β-sheets than α-helices. acs.org The trifluoroalkyl side chain of (S)-2-amino-6,6,6-trifluorohexanoic acid, with its increased hydrophobicity and steric demand, could therefore be expected to influence the conformational equilibrium of peptides, potentially favoring more extended or β-strand conformations. The precise impact would also be highly dependent on the local sequence context within the peptide or protein.
| Amino Acid Type | α-Helix Propensity | β-Sheet Propensity | Example Amino Acids |
|---|---|---|---|
| Small, Non-polar | High | Moderate | Alanine (B10760859) |
| Large, Aromatic | Moderate | High | Tryptophan, Tyrosine, Phenylalanine |
| β-branched | Low | High | Valine, Isoleucine, Threonine |
| Proline | Breaker | Breaker | Proline |
| Glycine (B1666218) | Breaker | Moderate | Glycine |
| Fluorinated (General Trend) | Lower than hydrocarbon analog | Potentially higher than hydrocarbon analog | (S)-5,5,5,5',5',5'-Hexafluoroleucine |
Effects on Protein Folding and Conformational Dynamics
The incorporation of (S)-2-amino-6,6,6-trifluorohexanoic acid, an analogue of norleucine, into peptides and proteins can significantly influence their folding pathways and conformational dynamics. The terminal trifluoromethyl (CF3) group introduces unique steric and electronic properties compared to a standard alkyl group. mdpi.comnih.gov Due to the larger size of the CF3 group relative to a methyl group, its presence can lead to steric clashes that influence secondary structure propensity. nih.govresearchgate.net
Influence on Hydrophobic Core Packing and Protein Stability
The introduction of (S)-2-amino-6,6,6-trifluorohexanoic acid into the hydrophobic core of a protein can have a profound impact on its stability. The trifluoromethyl group is significantly more hydrophobic than a methyl group, a property that can enhance the driving force for protein folding. nih.gov This increased hydrophobicity, combined with the "fluorous effect"—the tendency of fluorocarbons to segregate from both hydrocarbons and water—can lead to exceptionally stable protein structures. nih.gov
Research on de novo designed coiled-coil proteins provides a clear example of this stabilization. In one study, leucine (B10760876) residues forming the hydrophobic core of a four-helix bundle protein (α4H) were replaced with 5,5,5,5',5',5'-hexafluoroleucine (hFLeu), an amino acid with similar fluorocarbon content to (S)-2-amino-6,6,6-trifluorohexanoic acid. This substitution resulted in a remarkable increase in thermodynamic stability. pnas.org The stability of these fluorinated proteins is highly dependent on maintaining optimal packing within the core. While the fluorous side chains pack favorably with each other, introducing residues that are too bulky can disrupt this packing and reduce stability. pnas.org For example, a protein variant containing both the larger hFLeu and smaller trifluoroethylglycine (tFeG) residues to compensate for size showed stability similar to the non-fluorinated parent protein, underscoring the importance of complementary packing. pnas.org
The table below summarizes the stability changes observed in a model four-helix bundle protein upon incorporating highly fluorinated amino acids into its hydrophobic core.
| Protein Variant | Description of Hydrophobic Core | Folding Free Energy (ΔG°fold) | Change in Stability (ΔΔG°fold vs α4H) |
| α4H | Contains Leucine (Leu) at all core positions | -18.0 ± 0.2 kcal/mol | - |
| α4F3a | 50% of core Leu residues replaced with hexafluoroleucine (hFLeu) | -27.6 ± 0.1 kcal/mol | -9.6 kcal/mol |
| α4F3af3d | Core contains both hFLeu and trifluoroethylglycine (tFeG) | -18.0 ± 0.2 kcal/mol | 0.0 kcal/mol |
Data sourced from a study on designed four-helix bundle proteins. pnas.org
Enhancement of Proteolytic Stability of Peptides
A significant advantage of incorporating non-natural amino acids like (S)-2-amino-6,6,6-trifluorohexanoic acid into peptides is the potential for increased resistance to enzymatic degradation. Rapid digestion by proteases is a major limitation for peptide-based therapeutics, and fluorination is one strategy to improve their metabolic stability. beilstein-journals.org The enhanced stability is often attributed to the steric bulk of the fluorinated side chain, which can physically occlude the peptide bond from the active site of a protease. beilstein-journals.org
However, the effect of fluorination on proteolytic stability is not always predictable and can be highly specific. nih.gov The outcome depends on a combination of factors, including the particular enzyme, the location of the fluorinated residue relative to the cleavage site, and the specific nature of the fluorinated amino acid. beilstein-journals.orgnih.gov Systematic studies on model peptides containing fluorinated leucine and isoleucine derivatives have shown varied results. In some instances, the presence of a fluorinated residue dramatically increased stability against proteases like α-chymotrypsin and pepsin. beilstein-journals.org In other cases, no significant increase in stability was observed, and occasionally, cleavage was even enhanced. beilstein-journals.orgnih.gov This complexity suggests that specific interactions between the fluorinated side chain and the enzyme's binding pockets play a crucial role, going beyond simple steric hindrance. beilstein-journals.org For example, 5,5,5-trifluoroisoleucine was found to be particularly effective at protecting peptides from a range of proteases when it was positioned just N-terminal to the cleavage site. beilstein-journals.org
Functional Implications in Biomolecular Recognition and Interaction
Alterations in Ligand-Protein Binding Affinity and Selectivity
The unique physicochemical properties of the trifluoromethyl group in (S)-2-amino-6,6,6-trifluorohexanoic acid can substantially alter a protein's binding affinity and selectivity for its ligands. mdpi.com The CF3 group enhances lipophilicity, which can lead to stronger hydrophobic interactions within a ligand-binding pocket. mdpi.com Furthermore, the strong electron-withdrawing nature of the CF3 group can modulate the electronic environment of the side chain and nearby functional groups, influencing electrostatic or hydrogen-bonding interactions. mdpi.commdpi.com
Fluorine atoms can participate in weak C-F···H-X hydrogen bonds and other non-covalent interactions, which, although individually weak, can collectively contribute to binding affinity. nih.gov Studies incorporating fluorinated tryptophan analogs into a carbohydrate-binding protein (lectin) demonstrated this complexity. While the fluorination reduced the aromaticity of the tryptophan ring, weakening traditional carbohydrate-aromatic stacking interactions, it also introduced new, weak hydrogen bonds between the fluorine atoms and the ligand's hydroxyl groups, ultimately modulating the binding affinity. nih.gov The introduction of a CF3 group has also been shown to improve the binding selectivity of drug candidates, suggesting that (S)-2-amino-6,6,6-trifluorohexanoic acid could be used to fine-tune the specificity of protein-ligand interactions. mdpi.com
Modulation of Enzymatic Recognition and Catalytic Mechanisms
Incorporating (S)-2-amino-6,6,6-trifluorohexanoic acid into an enzyme can modulate its recognition of substrates and its catalytic mechanism. The CF3 group can act as a bioisostere for other chemical groups, but its potent inductive effect sets it apart. mdpi.com This effect is powerfully illustrated by the use of α-trifluoromethyl ketones as transition-state analogue inhibitors for serine proteases. nih.gov The CF3 group destabilizes the adjacent carbonyl, making it highly susceptible to nucleophilic attack by the active site serine, thus forming a stable adduct that mimics the tetrahedral intermediate of the catalytic reaction. nih.gov
While (S)-2-amino-6,6,6-trifluorohexanoic acid is not a ketone, the principle demonstrates the profound electronic influence the CF3 group can exert, which could alter substrate recognition or the positioning of key catalytic residues within an active site. Fluorinated amino acids can also be designed as mechanism-based inactivators, or "suicide substrates," where the enzyme's own catalytic action on the fluorinated analogue triggers a chemical reaction that irreversibly inactivates the enzyme. nih.gov The unique properties of fluorine, including its electronegativity and ability to act as a leaving group in certain contexts, provide opportunities for designing highly specific enzyme modulators. researchgate.net
Effects on Protein-Protein and Protein-Nucleic Acid Interactions
The integration of (S)-2-amino-6,6,6-trifluorohexanoic acid can modify the interactions of a protein with other proteins or with nucleic acids. For protein-protein interactions, the fluorous effect and enhanced hydrophobicity are dominant factors. nih.gov Placing fluorinated residues at the interface between two proteins can stabilize the complex through favorable hydrophobic and fluorous phase interactions, as demonstrated in studies of coiled-coil assemblies. nih.gov
Role in Membrane Permeability and Interactions of Peptides
Research into fluorinated amino acids has demonstrated that substituting methyl (CH3) groups with trifluoromethyl (CF3) groups can be a viable strategy for enhancing the membrane permeability of short peptides. The high electronegativity and hydrophobicity of the fluorine atoms in the CF3 group can lead to more favorable interactions with the lipid core of cell membranes, thereby facilitating passive diffusion across the bilayer. Selective fluorination has been shown to improve crucial pharmacokinetic properties such as absorption and distribution by creating a better balance between lipophilicity and hydrophilicity. mdpi.com
The introduction of (S)-2-Amino-6,6,6-trifluorohexanoic acid can also alter the secondary structure of peptides. The bulkiness of the trifluoromethyl group, which is nearly double that of a methyl group, can impose steric constraints that favor specific conformations, such as α-helices or β-sheets. mdpi.com These well-defined structures are often essential for the peptide's ability to interact with and disrupt the membrane, a key mechanism for many antimicrobial peptides (AMPs). mdpi.comresearchgate.net Studies on AMPs have indicated that increasing hydrophobicity through limited fluorination can significantly boost antimicrobial activity against both Gram-positive and Gram-negative bacteria without a corresponding increase in toxicity to mammalian cells. mdpi.com
Furthermore, the CF3 group serves as a powerful probe in biophysical studies. Its unique nuclear magnetic resonance (NMR) signal allows for detailed investigations into the conformation, orientation, and dynamics of peptides when bound to or inserted within a lipid bilayer. researchgate.net This has provided valuable insights into how these modified peptides interact with membranes at a molecular level.
The table below summarizes the general effects observed when trifluoromethyl groups are incorporated into peptide side chains, which are applicable to peptides containing (S)-2-Amino-6,6,6-trifluorohexanoic acid.
| Property Affected | Observed Effect of Trifluoromethyl (CF3) Group | Implication for Peptide-Membrane Interactions |
| Lipophilicity | Increased hydrophobicity compared to methyl (CH3) analogues. mdpi.com | Enhanced partitioning into the hydrophobic core of the lipid bilayer, potentially increasing membrane permeability. mdpi.com |
| Conformation | The steric bulk of the CF3 group can stabilize specific secondary structures (e.g., helices). mdpi.com | Promotes the adoption of conformations required for membrane insertion, pore formation, or other disruptive activities. mdpi.comresearchgate.net |
| Amphipathicity | Can enhance the segregation of hydrophobic and hydrophilic domains in the peptide structure. | Strengthens interactions with the interfacial region of the membrane and can drive self-assembly into membrane-active structures. |
| Proteolytic Stability | Increased resistance to degradation by proteases. mdpi.com | Prolongs the peptide's functional lifetime in biological environments, allowing for sustained membrane interaction. |
| Biophysical Probe | The 19F NMR signal of the CF3 group is a sensitive reporter of the local environment. researchgate.net | Enables detailed structural and dynamic studies of the peptide within the membrane. researchgate.net |
Based on these established principles, the integration of (S)-2-Amino-6,6,6-trifluorohexanoic acid into a peptide sequence is hypothesized to have the following specific impacts on its membrane interactions and permeability:
| Peptide Attribute | Hypothesized Impact of Incorporating (S)-2-Amino-6,6,6-trifluorohexanoic Acid | Rationale |
| Membrane Translocation | Increased rate of passive diffusion across the lipid bilayer. | The highly lipophilic trifluorohexyl side chain is expected to lower the energy barrier for moving from an aqueous to a lipid environment. |
| Antimicrobial Potency | Enhanced ability to disrupt bacterial membranes. | The increased hydrophobicity and potential stabilization of an amphipathic helical structure would likely improve lytic activity. mdpi.com |
| Cell Selectivity | Potential for improved selectivity for microbial over mammalian membranes. | Judicious placement can increase efficacy against target pathogens without significantly increasing hemolytic activity. mdpi.com |
| Self-Assembly | May promote the formation of higher-order structures at the membrane surface. | The unique packing properties of fluorinated chains could drive the self-assembly of peptides into aggregates like pores or channels. |
Advanced Analytical Methodologies for Fluorinated Amino Acids in Research
Chromatographic Techniques for Enantiomeric Purity and Separation
The biological activity of amino acids is highly dependent on their stereochemistry. Therefore, ensuring the enantiomeric purity of (S)-2-Amino-6,6,6-trifluorohexanoic acid is critical for its application in research. Chromatographic techniques are indispensable for the separation and analysis of enantiomers. mst.eduresearchgate.net
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common methods for resolving amino acid enantiomers. mst.eduresearchgate.net For direct separation, chiral stationary phases (CSPs) are employed. mst.edu Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin, have proven effective for the separation of underivatized amino acid enantiomers, including fluorinated analogues. mst.eduresearchgate.net The separation mechanism on these columns involves a combination of interactions, including ionic, hydrogen bonding, and steric effects, which differ for the two enantiomers.
Alternatively, indirect methods involve derivatization of the amino acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. mst.eduresearchgate.net Reagents like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) and 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) are commonly used for this purpose. mst.eduresearchgate.net
Gas chromatography, particularly on chiral capillary columns like Chirasil-L-Val, is another powerful technique for enantiomeric separation. mst.edu This method typically requires derivatization of the amino acid to increase its volatility, for instance, by forming N-trifluoroacetylated isobutyl esters. mst.edunih.gov The choice between HPLC and GC often depends on the specific amino acid, the required sensitivity, and the available instrumentation. nih.gov
Below is an interactive table summarizing common chromatographic techniques for the enantiomeric analysis of amino acids:
| Technique | Method | Stationary Phase/Reagent | Key Features |
| HPLC | Direct | Chiral Stationary Phase (e.g., Teicoplanin-based) | No derivatization required; separates based on differential interactions with the chiral selector. mst.edu |
| HPLC | Indirect | Achiral Column with Chiral Derivatizing Agent (e.g., GITC, Marfey's Reagent) | Forms diastereomers that are separable on standard columns. mst.eduresearchgate.net |
| GC | Direct | Chiral Capillary Column (e.g., Chirasil-L-Val) | Requires derivatization to increase volatility; offers high resolution. mst.edunih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Functional Studies
NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules. The incorporation of fluorine, as in (S)-2-Amino-6,6,6-trifluorohexanoic acid, provides a unique opportunity to leverage ¹⁹F NMR for detailed biomolecular studies. nih.gov
The ¹⁹F nucleus possesses several advantageous properties for NMR spectroscopy: it has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of the proton (¹H). acs.orgucla.edu Crucially, fluorine is virtually absent in biological systems, meaning that ¹⁹F NMR spectra of proteins incorporating fluorinated amino acids are free from background signals. acs.orgucla.edu
The chemical shift of the ¹⁹F nucleus is exceptionally sensitive to its local electronic environment, spanning a range of over 400 ppm. acs.orgucla.edu This sensitivity makes it an exquisite probe for subtle changes in protein conformation, folding, and interactions. acs.orged.ac.uk When a fluorinated amino acid like (S)-2-Amino-6,6,6-trifluorohexanoic acid is incorporated into a protein, the ¹⁹F NMR signal of its trifluoromethyl group will report on the specific microenvironment at that position within the protein structure. acs.orgnih.gov
One of the most powerful applications of ¹⁹F NMR in protein science is the ability to monitor conformational changes and ligand binding events in real-time. nih.govresearchgate.net When a protein undergoes a conformational change, the local environment around the incorporated fluorinated amino acid is altered, leading to a change in the ¹⁹F chemical shift. acs.orgnih.gov This allows researchers to map the regions of a protein that are affected by events such as substrate binding, inhibitor association, or allosteric regulation. nih.govnih.gov
For example, the binding of a small molecule ligand to a protein can be readily detected by observing changes in the ¹⁹F NMR spectrum of the protein labeled with a fluorinated amino acid. acs.orgresearchgate.net Titration experiments, where the ligand concentration is incrementally increased, can be used to determine binding affinities (KD values). researchgate.net The magnitude and direction of the chemical shift changes can provide insights into the nature of the interaction and the conformational state of the protein-ligand complex. nih.govacs.org Furthermore, ¹⁹F NMR relaxation experiments can provide information on the dynamics of the protein at the site of the fluorine label. acs.orgresearchgate.net
NMR spectroscopy is a key technique for elucidating the biosynthetic pathways of natural products. escholarship.org While direct studies on the biosynthesis of (S)-2-Amino-6,6,6-trifluorohexanoic acid are not extensively documented in the provided search results, the principles of using NMR to investigate biosynthetic pathways are well-established. escholarship.orgresearcher.life
In the context of fluorinated natural products, ¹⁹F NMR can be a particularly powerful tool. researchgate.net For instance, feeding studies with ¹⁹F-labeled precursors can be used to trace the incorporation of fluorine into a target molecule. By analyzing the ¹⁹F NMR spectra of the isolated natural product, it is possible to determine the position and extent of fluorine incorporation, providing crucial clues about the enzymatic machinery responsible for the fluorination step. researcher.life
Furthermore, NMR techniques can be used to study the structure and function of the enzymes involved in the biosynthetic pathway. escholarship.org By incorporating fluorinated amino acids into these enzymes, ¹⁹F NMR can be used to probe conformational changes that occur during catalysis, as described in the previous section. This can help to elucidate the mechanism of action of key enzymes, such as fluorinases, which are responsible for the introduction of fluorine into natural products. researcher.life
Biochemical Pathways and Biotransformation of Fluorinated Amino Acids
The introduction of fluorine into amino acid structures creates compounds with unique biochemical properties. Their metabolism in biological systems is of significant interest, as it often involves the cleavage of the highly stable carbon-fluorine (C-F) bond. The biotransformation of these molecules is primarily an enzymatic process, leading to various metabolic fates, including defluorination or incorporation into larger biomolecules.
Q & A
Q. What are the established synthetic routes for preparing enantiomerically pure (S)-2-amino-6,6,6-trifluorohexanoic acid?
The most robust method involves asymmetric alkylation of a chiral Ni(II)-glycine Schiff base complex with CF₃(CH₂)₃I, achieving >100 g-scale production with >90% recovery of the chiral auxiliary. This method ensures high enantiomeric purity, critical for protein engineering and drug design applications. Alternative routes may involve enantioselective hydrogenation or enzymatic resolution, but scalability and purity remain challenges .
Q. Which analytical techniques are most effective for characterizing (S)-2-amino-6,6,6-trifluorohexanoic acid?
Key techniques include:
- NMR spectroscopy : To confirm stereochemistry and fluorine substitution patterns (¹⁹F NMR is particularly informative).
- Mass spectrometry (HRMS) : For verifying molecular weight and isotopic distribution.
- X-ray crystallography : To resolve absolute configuration, especially when crystallizing derivatives like Fmoc-protected forms.
- Chiral HPLC : To validate enantiopurity using columns such as Chiralpak IA/IB .
Q. What is the biological significance of the trifluoromethyl group in this amino acid?
The CF₃ group enhances metabolic stability, hydrophobic interactions, and bioavailability compared to non-fluorinated analogs. It is widely used in peptide engineering to study protein folding, enzyme inhibition, and membrane permeability. The steric and electronic effects of fluorine atoms can alter binding affinity in target proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for (S)-2-amino-6,6,6-trifluorohexanoic acid derivatives?
Discrepancies often arise from differences in assay conditions (e.g., buffer pH, temperature) or impurities in stereoisomeric mixtures. To address this:
Q. What strategies optimize enantioselectivity in large-scale synthesis of this compound?
Critical factors include:
- Chiral auxiliary selection : Ni(II)-Schiff base complexes offer superior stereocontrol over other metal-ligand systems.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity.
- Temperature control : Lower temperatures (−20°C to 0°C) minimize racemization during alkylation. Post-synthetic auxiliary recovery (>90%) reduces costs and environmental impact .
Q. How do computational methods aid in understanding the conformational effects of trifluoromethylation?
Density functional theory (DFT) calculations predict how the CF₃ group influences torsional angles and hydrogen-bonding networks in peptides. Molecular dynamics (MD) simulations reveal impacts on solvation and secondary structure stability (e.g., α-helix vs. β-sheet propensity). These insights guide rational design of fluorinated peptide therapeutics .
Q. What are the challenges in incorporating this amino acid into solid-phase peptide synthesis (SPPS)?
Key issues include:
- Side-chain protection : The trifluoromethyl group may require orthogonal protection to avoid side reactions during coupling.
- Aggregation : Fluorinated residues can hinder resin solvation, leading to incomplete couplings. Using strong solvents (e.g., DCM:DMF mixtures) and microwave-assisted SPPS improves yields.
- Cleavage conditions : Strong acids (e.g., HF) may degrade the CF₃ group; milder TFA-based cocktails are preferred .
Methodological Notes
- Stereochemical Integrity : Always verify enantiopurity at each synthetic step using chiral HPLC or capillary electrophoresis .
- Fluorine-Specific Characterization : ¹⁹F NMR chemical shifts are highly sensitive to local electronic environments, aiding in detecting impurities or conformational changes .
- Data Reproducibility : Document solvent batches, catalyst sources, and purification protocols to minimize variability in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
